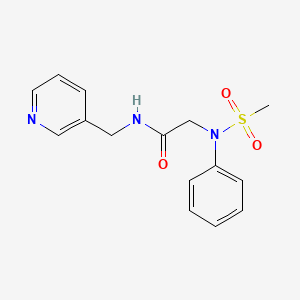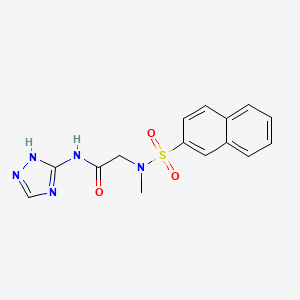![molecular formula C14H10ClN3O4 B5711628 N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide, also known as N-(2-chloro-5-nitrophenyl)-2-(N,N-dimethylamino)acetamide (CNCDA), is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of CNCDA is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CNCDA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylase, a protein involved in gene expression.
Biochemical and Physiological Effects:
CNCDA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CNCDA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, CNCDA has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
CNCDA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer, antifungal, and antibacterial properties. However, CNCDA also has some limitations. It is highly toxic and requires careful handling. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on CNCDA. One area of interest is the development of novel CNCDA derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying CNCDA's anticancer, antifungal, and antibacterial properties. Finally, further research is needed to optimize CNCDA's use in lab experiments and to explore its potential applications in clinical settings.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CNCDA has been found to exhibit potent anticancer, antifungal, and antibacterial properties, and has several advantages for lab experiments. However, CNCDA also has some limitations, and further research is needed to optimize its use and explore its potential applications in clinical settings.
Synthesemethoden
CNCDA can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with N,N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamidedimethylglycine methyl ester in the presence of thionyl chloride. The resulting intermediate is then treated with N,N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamidedimethylformamide dimethyl acetal and ammonium carbonate to yield CNCDA.
Wissenschaftliche Forschungsanwendungen
CNCDA has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. CNCDA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-6-5-8(18(21)22)7-10(11)14(20)17-12-4-2-1-3-9(12)13(16)19/h1-7H,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICSUSJYZHKMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)


![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)

![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)